N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide” are not available, related compounds have been synthesized and evaluated for their antitumor activities . The synthesis typically involves a series of reactions, including condensation and substitution .Scientific Research Applications
Fluorescence Properties
A series of benzo[c]coumarin carboxylic acids, closely related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, have been synthesized and their fluorescence properties in the solid state were studied. These compounds demonstrated excellent fluorescence in both ethanol solution and the solid state, attributed to their larger conjugated systems and various hydrogen bonds, opening avenues for applications in molecular recognition and sensor technologies Shi, Liang, & Zhang, 2017.
Chemosensor Applications
Compounds structurally akin to this compound have been utilized as chemosensors for cyanide anions. These compounds exhibit a color change upon interaction with cyanide anions, a property valuable in environmental monitoring and chemical sensing Wang et al., 2015.
Antibacterial and Antioxidant Properties
Various derivatives of coumarin, including those related to this compound, have been studied for their antibacterial and antioxidant activities. These compounds have shown promising results against a range of bacterial strains and exhibit notable antioxidant properties, indicating potential for therapeutic and protective applications Govori et al., 2013; Kadhum et al., 2011.
Bioactivity and Crystal Structure Analysis
The bioactivity and crystal structure of similar compounds have been extensively studied, revealing their potential in drug design and molecular biology. Understanding the crystal structure aids in unraveling the interaction mechanisms with biological targets, paving the way for the development of new pharmaceuticals and biological tools Zakharov et al., 2019.
Mechanism of Action
Future Directions
The future directions for research on “N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide” could include further investigation into its synthesis, properties, and potential applications. Given the antitumor activities of related compounds, it may be of interest to explore its potential use in cancer treatment .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-23-13-3-5-15-12(7-13)8-14(19(22)26-15)18(21)20-9-11-2-4-16-17(6-11)25-10-24-16/h2-8H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCOSQAEBYCPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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